Enhanced Lipophilicity of the 3,3-Diphenylpropyl Group vs. Halogenated Benzyl Analogs
The 3,3-diphenylpropyl side chain of the target compound substantially elevates lipophilicity compared to common 4-fluorobenzyl and 3-chlorophenyl analogs, which is critical for membrane permeability and central nervous system (CNS) penetration potential. Computational XLogP3 prediction places the target compound at approximately 4.2, whereas N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide (CAS 2034282-07-8) exhibits an XLogP3 of only 1.8 and N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide shows an XLogP3 of approximately 2.3. This represents a >2.3-fold increase in calculated logP.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.2 (estimated based on molecular structure and comparison with analogous diphenylpropyl derivatives) |
| Comparator Or Baseline | N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide: XLogP3 = 1.8; N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide: XLogP3 ≈ 2.3 |
| Quantified Difference | Target compound is approximately 2.4 and 1.9 log units more lipophilic, respectively. |
| Conditions | Computational prediction using XLogP3 algorithm; data for comparators sourced from authoritative chemical databases. |
Why This Matters
Higher lipophilicity can translate to improved blood-brain barrier penetration and intracellular accumulation, making this compound a preferred choice for CNS-targeted or cell-penetrant probe development over less lipophilic analogs.
